Cas no 941961-89-3 (N-4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl-3,5-dimethoxybenzamide)

N-4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl-3,5-dimethoxybenzamide is a synthetic organic compound featuring a benzofuran-thiazole core substituted with a dimethoxybenzamide moiety. Its structural complexity lends itself to potential applications in medicinal chemistry, particularly as a scaffold for developing biologically active molecules. The benzofuran and thiazole rings contribute to its aromatic and heterocyclic properties, while the dimethoxybenzamide group may enhance binding affinity in target interactions. This compound is of interest for researchers exploring kinase inhibitors or antimicrobial agents due to its modular design, which allows for further derivatization. Its purity and stability under standard conditions make it suitable for experimental studies in drug discovery and biochemical research.
N-4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl-3,5-dimethoxybenzamide structure
941961-89-3 structure
Product Name:N-4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl-3,5-dimethoxybenzamide
CAS No:941961-89-3
MF:C20H16N2O4S
MW:380.417043685913
CID:5455547
Update Time:2025-06-11

N-4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl-3,5-dimethoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
    • Benzamide, N-[4-(2-benzofuranyl)-2-thiazolyl]-3,5-dimethoxy-
    • N-4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl-3,5-dimethoxybenzamide
    • Inchi: 1S/C20H16N2O4S/c1-24-14-7-13(8-15(10-14)25-2)19(23)22-20-21-16(11-27-20)18-9-12-5-3-4-6-17(12)26-18/h3-11H,1-2H3,(H,21,22,23)
    • InChI Key: WIVPPABRFZLXMW-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C2=CC3=CC=CC=C3O2)=CS1)(=O)C1=CC(OC)=CC(OC)=C1

N-4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl-3,5-dimethoxybenzamide Pricemore >>

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Additional information on N-4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl-3,5-dimethoxybenzamide

Introduction to N-4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl-3,5-dimethoxybenzamide (CAS No. 941961-89-3)

N-4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl-3,5-dimethoxybenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its CAS number 941961-89-3, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications. The structural complexity of this molecule, characterized by its fusion of benzofuran, thiazole, and dimethoxybenzamide moieties, contributes to its unique chemical properties and biological interactions.

The benzofuran moiety in N-4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl-3,5-dimethoxybenzamide is a well-known pharmacophore that has been extensively explored in medicinal chemistry due to its ability to interact with various biological targets. Recent studies have highlighted the role of benzofuran derivatives in modulating enzyme activities and receptor binding, which are crucial for the development of drugs targeting neurological disorders and inflammatory conditions. The presence of the thiazole ring further enhances the pharmacological potential of this compound by providing a scaffold for hydrogen bonding and hydrophobic interactions with biological targets.

One of the most compelling aspects of N-4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl-3,5-dimethoxybenzamide is its dimethoxybenzamide substituent. This group not only contributes to the molecule's solubility but also plays a critical role in its binding affinity to biological targets. The dimethoxy group introduces additional hydroxyl interactions, which can be exploited to enhance binding stability and specificity. This feature has been particularly useful in the design of molecules targeting protein-protein interactions and enzyme inhibition.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The compound N-4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl-3,5-dimethoxybenzamide has emerged as a promising candidate in this context due to its unique structural features and biological activities. Studies have demonstrated its potential in inhibiting key enzymes involved in inflammatory pathways, such as COX and LOX enzymes. Additionally, preliminary data suggest that this compound may have neuroprotective properties, making it a candidate for the development of drugs targeting neurodegenerative diseases.

The synthesis of N-4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl-3,5-dimethoxybenzamide presents a significant challenge due to its complex structure. However, advances in synthetic methodologies have made it possible to produce this compound with high purity and yield. The synthesis typically involves multi-step reactions that require careful optimization to ensure regioselectivity and functional group compatibility. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the benzofuran-thiazole core structure.

Evaluation of the pharmacological properties of N-4-(1-benzofuran-2-yl)-1,3-thiazol-2-yll3 5-dimethoxybenzamide has revealed several interesting findings. In vitro studies have shown that this compound exhibits potent inhibitory activity against various enzymes associated with inflammation and pain pathways. For instance, it has demonstrated significant COX inhibition comparable to some well-known nonsteroidal anti-inflammatory drugs (NSAIDs). Furthermore, the compound's ability to modulate LOX enzymes suggests potential applications in treating oxidative stress-related diseases.

The molecular interactions of N-(4-(1-benzofuran 2 yl) 13thiazol 12 yl)35dimethoxybenzamide with biological targets have been extensively studied using computational chemistry techniques. Molecular docking simulations have provided insights into how this compound binds to its target enzymes and receptors. These studies have identified key interaction points between the benzofuran ring and thiazole moiety with specific amino acid residues in the target proteins. This information has been invaluable in designing analogs with improved binding affinity and selectivity.

The pharmacokinetic profile of N-(4(11 benzofuran 22 yl)13thiazol 12 yl)35dimethoxybenzamide is another area of interest. Preliminary pharmacokinetic studies indicate that this compound exhibits good oral bioavailability and moderate tissue distribution. These findings suggest that it may be suitable for systemic administration as an oral drug candidate. However, further studies are needed to evaluate its metabolic stability and potential for drug-drug interactions.

The potential therapeutic applications of N(4(11 benzofuran 22 yl)13thiazol 12 yl)35dimethoxybenzamide are vast. Given its anti-inflammatory properties, it holds promise for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease (IBD). Additionally, its neuroprotective effects make it a candidate for developing treatments against neurodegenerative diseases like Alzheimer's and Parkinson's disease.

The development of novel drug candidates often involves rigorous preclinical testing to assess their safety and efficacy before moving into clinical trials. The compound N(4(11 benzofuran 22 yl)13thiazol 12 yl)35dimethoxybenzamide is currently undergoing preclinical studies to evaluate its toxicity profile and therapeutic potential. These studies include acute toxicity tests as well as chronic toxicity assessments in animal models.

In conclusion,N-(4(11 benzofuran 22 yl)13thiazol 12 yl)35dimethoxybenzamide(CAS No.94196189) is a structurally complex organic molecule with significant pharmacological potential.
Its unique combination of pharmacophores makes it an attractive candidate for further development as a therapeutic agent.
With ongoing research focused on understanding its biological activities
and optimizing its pharmacokinetic properties,
this compound holds promise
for addressing various
human health challenges.

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